2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride

Catalog No.
S13496226
CAS No.
M.F
C13H9Cl2N3O5S
M. Wt
390.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfon...

Product Name

2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride

IUPAC Name

2-chloro-4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride

Molecular Formula

C13H9Cl2N3O5S

Molecular Weight

390.2 g/mol

InChI

InChI=1S/C13H9Cl2N3O5S/c14-11-7-9(3-6-12(11)24(15,22)23)17-13(19)16-8-1-4-10(5-2-8)18(20)21/h1-7H,(H2,16,17,19)

InChI Key

HSVJQQMKWXITCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)[N+](=O)[O-]

2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride is a complex organic compound characterized by its unique molecular structure and functional groups. Its molecular formula is C13H9Cl2N3O5SC_{13}H_{9}Cl_{2}N_{3}O_{5}S, and it has a molecular weight of approximately 390.2 g/mol. This compound features a sulfonyl chloride group, which enhances its reactivity, particularly in nucleophilic substitution reactions. The presence of both chloro and nitro substituents on the aromatic rings contributes to its chemical properties and potential biological activities .

The chemical behavior of 2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride is primarily defined by the following types of reactions:

  • Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive, allowing the compound to undergo nucleophilic attacks, which can lead to the formation of various derivatives.
  • Coupling Reactions: This compound can participate in coupling reactions, such as those utilized in the synthesis of more complex organic molecules.
  • Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form sulfonic acid derivatives.

These reactions are crucial for its application in organic synthesis and medicinal chemistry .

Research indicates that 2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride exhibits significant biological activity, particularly as an enzyme inhibitor. Its mechanism of action typically involves covalent modification of target proteins through the sulfonyl chloride group, which can lead to inhibition of enzymatic activity. This property makes it a valuable tool in biochemical assays and drug development .

The synthesis of 2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride generally involves several steps:

  • Preparation of Intermediate Compounds: Starting materials such as aniline derivatives are reacted with reagents like phosgene to form isocyanates.
  • Formation of Ureido Structure: The isocyanate is then reacted with appropriate amines to introduce the ureido group.
  • Sulfonylation: Finally, the resulting intermediate undergoes sulfonylation to introduce the sulfonyl chloride functionality.

These methods can be optimized for yield and purity through careful control of reaction conditions including temperature and solvent choice .

2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride has several notable applications:

  • Organic Synthesis: It serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: Used as a probe for studying enzyme mechanisms and interactions.
  • Material Science: It can be involved in creating specialty materials with specific chemical properties .

Studies on the interactions of 2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride with biological macromolecules have revealed its potential as an inhibitor for various enzymes. The reactivity of the sulfonyl chloride allows it to form covalent bonds with nucleophilic residues in proteins, leading to significant alterations in enzyme activity. Such studies are crucial for understanding its potential therapeutic applications and for designing more effective inhibitors .

Several compounds share structural similarities with 2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
2-Chloro-4-[3-(3,4-dichlorophenyl)-ureido]benzenesulfonyl chlorideC13H8Cl4N2O3SC_{13}H_{8}Cl_{4}N_{2}O_{3}SContains dichlorophenyl group; used in similar applications
4-Chloro-2-nitrobenzenesulfonyl chlorideC6H3Cl2NO4SC_{6}H_{3}Cl_{2}NO_{4}SSimpler structure; used in various organic syntheses
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chlorideC7H3Cl2F3O2SC_{7}H_{3}Cl_{2}F_{3}O_{2}SDifferent halogen substituent; used in specialty chemicals

The uniqueness of 2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride lies in its specific combination of functional groups that enhance its reactivity and biological activity, making it particularly valuable in both synthetic chemistry and pharmacology .

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

388.9639970 g/mol

Monoisotopic Mass

388.9639970 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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